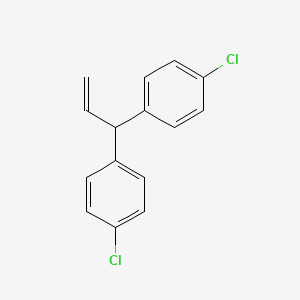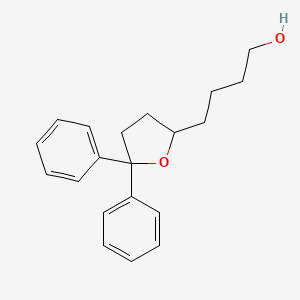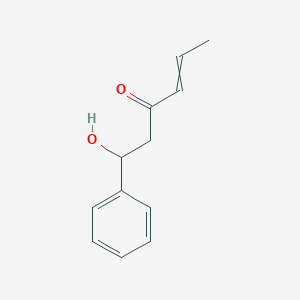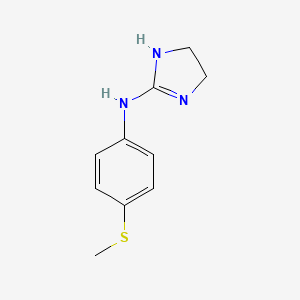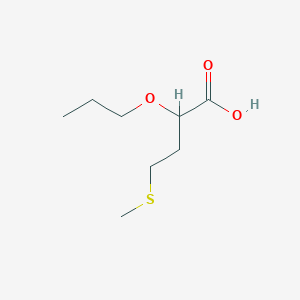
Chromium--polonium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium–polonium (1/1) is a compound consisting of one atom of chromium and one atom of polonium Chromium is a transition metal known for its high corrosion resistance and hardness, while polonium is a rare and highly radioactive element discovered by Marie and Pierre Curie
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chromium–polonium (1/1) can be achieved through a direct combination of chromium and polonium under controlled conditions. This typically involves heating the elements in a vacuum or inert atmosphere to prevent oxidation and other side reactions. The reaction can be represented as:
Cr+Po→CrPo
Industrial Production Methods
Industrial production of chromium–polonium (1/1) is limited due to the rarity and radioactivity of polonium. small-scale production can be carried out in specialized facilities equipped to handle radioactive materials. The process involves the reduction of polonium compounds with chromium in a high-temperature furnace, followed by purification and isolation of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Chromium–polonium (1/1) undergoes various chemical reactions, including:
Oxidation: Chromium in the compound can be oxidized to higher oxidation states, while polonium can form oxides.
Reduction: Polonium can be reduced to lower oxidation states, while chromium can act as a reducing agent.
Substitution: The compound can participate in substitution reactions where one element is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, chlorine, and other halogens can oxidize chromium–polonium (1/1).
Reducing Agents: Hydrogen, carbon monoxide, and other reducing agents can reduce the compound.
Acids and Bases: The compound can react with strong acids and bases, leading to the formation of various salts and complexes.
Major Products Formed
Oxides: Chromium oxide and polonium oxide.
Salts: Various chromium and polonium salts depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a catalyst in certain chemical reactions due to its unique properties.
Biology: Studied for its effects on biological systems, particularly its radiotoxicity.
Medicine: Investigated for potential use in targeted radiotherapy for cancer treatment.
Mécanisme D'action
The mechanism of action of chromium–polonium (1/1) involves its interaction with molecular targets and pathways in biological systems. Polonium’s radioactivity leads to the emission of alpha particles, which can cause significant damage to cellular structures and DNA. Chromium can interact with various enzymes and proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromium–selenium (1/1): Similar in structure but with selenium instead of polonium.
Chromium–tellurium (1/1): Contains tellurium, another group 16 element.
Chromium–sulfur (1/1): Contains sulfur, a lighter group 16 element.
Uniqueness
Chromium–polonium (1/1) is unique due to the presence of polonium, which imparts significant radiotoxicity and unique chemical properties
Propriétés
Numéro CAS |
685905-93-5 |
|---|---|
Formule moléculaire |
CrPo |
Poids moléculaire |
260.979 g/mol |
Nom IUPAC |
chromium;polonium |
InChI |
InChI=1S/Cr.Po |
Clé InChI |
RMXVIUUFSZPCLN-UHFFFAOYSA-N |
SMILES canonique |
[Cr].[Po] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{Methylenebis[(1H-indene-3,1-diyl)]}bis[chloro(dimethyl)silane]](/img/structure/B12529479.png)
![Cyclohexanone, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B12529496.png)

![2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12529515.png)
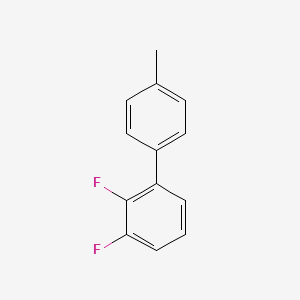
![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)
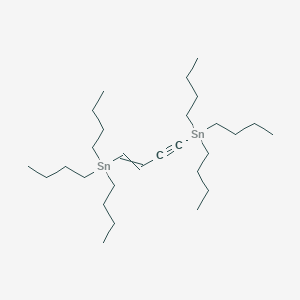
![Morpholine, 4-[6-(methylthio)hexyl]-](/img/structure/B12529532.png)
